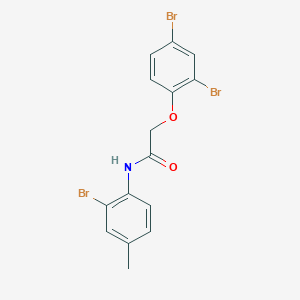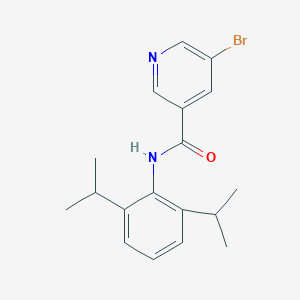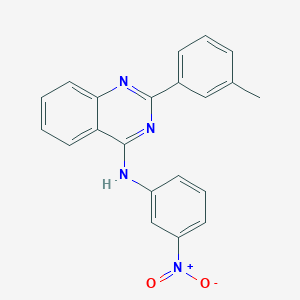
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce bromine atoms at specific positions.
Acylation: The brominated intermediate is then subjected to acylation with 2-(2,4-dibromophenoxy)acetic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale bromination: using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Efficient acylation: processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like potassium permanganate (KMnO4) for oxidation.
Reducing agents: such as lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Substituted derivatives: with different functional groups replacing the bromine atoms.
Oxidized or reduced forms: of the original compound, depending on the reaction conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2-chloro-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide is unique due to the specific arrangement of bromine atoms and phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br3NO2/c1-9-2-4-13(11(17)6-9)19-15(20)8-21-14-5-3-10(16)7-12(14)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZUAIJGRHGLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B3586060.png)
![4-[(4-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3586064.png)
![N-benzyl-3-(4-ethoxy-3-methoxyphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]acrylamide](/img/structure/B3586072.png)
![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3586073.png)
![N-benzyl-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3586078.png)
![ethyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}benzoate](/img/structure/B3586099.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3586102.png)
![Acetamide, N-(2,6-difluorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-](/img/structure/B3586112.png)
![2-(4-chlorophenoxy)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B3586123.png)
![2-(4-ethylphenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B3586126.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3586131.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B3586135.png)

